3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol

Description

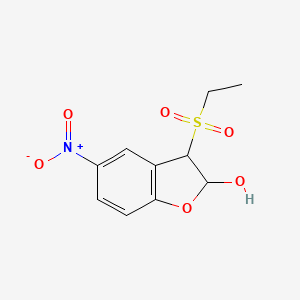

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran core with a hydroxyl group at position 2, a nitro group at position 5, and an ethylsulfonyl moiety at position 2.

Properties

Molecular Formula |

C10H11NO6S |

|---|---|

Molecular Weight |

273.26 g/mol |

IUPAC Name |

3-ethylsulfonyl-5-nitro-2,3-dihydro-1-benzofuran-2-ol |

InChI |

InChI=1S/C10H11NO6S/c1-2-18(15,16)9-7-5-6(11(13)14)3-4-8(7)17-10(9)12/h3-5,9-10,12H,2H2,1H3 |

InChI Key |

GAQNQYLJSHSDHX-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzofuran derivative followed by the introduction of the ethylsulfonyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive moieties:

-

Ethylsulfonyl group (-SO₂Et) : Electrophilic and prone to nucleophilic substitution or elimination.

-

Nitro group (-NO₂) : Electron-withdrawing, directing electrophilic substitution and reducible to amines.

-

Dihydrobenzofuran core : A strained heterocyclic system susceptible to ring-opening or further functionalization.

Nucleophilic Substitution

The sulfonyl group can act as a leaving group under basic conditions. For example:

-

Hydrolysis :

This reaction is analogous to sulfonate ester hydrolysis observed in dihydrobenzofuran derivatives .

Elimination Reactions

Strong bases (e.g., KOtBu) may induce elimination to form a benzofuran derivative:

Similar eliminations are reported for sulfonyl-containing heterocycles .

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces -NO₂ to -NH₂:

This is a common transformation for nitrobenzofurans, as seen in pharmacological applications.

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position. Example reactions:

-

Nitration : Requires harsh conditions due to the deactivating nitro group.

-

Sulfonation : Likely occurs at the C7 position of the dihydrobenzofuran core .

Ring-Opening and Cycloaddition Reactions

The dihydrobenzofuran core may undergo ring-opening under acidic or oxidative conditions. For example:

Dearomative Cycloaddition

The nitro group activates the benzene ring for dearomative (3+2) cycloadditions with nucleophiles like para-quinamines, forming polycyclic structures . Example:

Palladium-Mediated Cross-Coupling

The sulfonyl group may participate in Suzuki-Miyaura couplings if displaced by a boronic acid:

This mirrors palladium-catalyzed arylations in dihydrobenzofuran synthesis .

Comparative Reactivity Table

Synthetic Challenges and Opportunities

-

Steric Hindrance : The ethylsulfonyl group may impede reactions at the C3 position, necessitating elevated temperatures or catalytic acceleration .

-

Regioselectivity : The nitro group’s electron-withdrawing effect dominates directing behavior, overriding contributions from the dihydrofuran oxygen .

-

Stability : The compound may degrade under prolonged exposure to light or strong oxidizers due to the nitro group’s sensitivity .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The presence of the nitro group in 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol enhances its efficacy against various bacterial strains. A comparative study demonstrated that this compound showed lower Minimum Inhibitory Concentration (MIC) values against resistant strains compared to traditional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial effects .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapy : Its ability to induce apoptosis suggests potential use in cancer treatment protocols.

- Inflammatory Disorders : The compound may also be explored for anti-inflammatory applications due to its sulfonamide structure, which is known for such effects.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Substituent Effects

Sulfonyl vs. Sulfinyl Groups: The ethylsulfonyl group in the target compound is more oxidized than the sulfinyl (-SO-) group in the analog from .

Nitro Group vs. Halogen/Aryl Substituents :

The nitro group at C5 in the target compound contrasts with fluorine or phenyl groups in analogs (e.g., ). Nitro groups increase electrophilicity, making the compound more reactive in reduction or nucleophilic substitution reactions. This could be advantageous in prodrug activation or explosive precursors.

Hydroxyl Group vs. Ethers/Esters :

The hydroxyl group at C2 distinguishes the target compound from ether- or ester-containing analogs (e.g., ). The -OH group enhances solubility in polar solvents and enables hydrogen bonding, which may improve binding affinity in biological systems compared to ether-linked derivatives .

Physicochemical and Reactivity Insights

- Solubility : The hydroxyl and nitro groups in the target compound likely increase aqueous solubility compared to fully aromatic or alkyl-substituted benzofurans (e.g., ).

- Thermal Stability : The ethylsulfonyl group may confer higher thermal stability than sulfinyl or thioether analogs due to stronger S-O bonds.

- Synthetic Accessibility : Nitro groups often complicate synthesis due to explosive hazards, whereas methanesulfonate esters () are easier to handle but less stable under basic conditions.

Biological Activity

3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H13N1O5S1

- Molecular Weight : 285.30 g/mol

- CAS Number : Not explicitly listed but related to similar compounds in the literature.

Research indicates that compounds within the benzofuran class, particularly those with nitro and sulfonyl groups, exhibit diverse biological activities:

- Antioxidant Activity : Similar compounds have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress. For instance, 2,3-dihydro-1-benzofuran derivatives have been reported to inhibit lipid peroxidation and scavenge free radicals effectively .

- Neuroprotective Effects : Compounds related to benzofurans have demonstrated neuroprotective effects in animal models. They are believed to inhibit neuroinflammation and promote neuronal survival under stress conditions .

- Antiproliferative Activity : Some benzofuran derivatives exhibit antiproliferative effects against various cancer cell lines. For example, certain modifications on the benzofuran structure have led to compounds with IC50 values comparable to established chemotherapeutics like doxorubicin .

Biological Activity Data Table

Case Studies

- Neuroprotection in Mice : A study demonstrated that certain 2,3-dihydrobenzofuran derivatives could significantly reduce brain damage in mice subjected to induced ischemia. The mechanism was attributed to their ability to scavenge reactive oxygen species and modulate inflammatory responses .

- Anticancer Activity : Research involving a series of benzofuran derivatives highlighted their effectiveness against HCT116 cancer cell lines. The introduction of specific substituents enhanced their cytotoxicity, indicating that structural modifications can lead to improved therapeutic profiles .

Q & A

Basic: What are the common synthetic routes for 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol?

Methodological Answer:

The synthesis typically involves two key steps: (1) construction of the benzofuran core and (2) introduction of the ethylsulfonyl and nitro groups.

- Core Formation : Start with a dihydrobenzofuran precursor, such as 5-nitro-2,3-dihydrobenzofuran-2-ol. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used as a base to deprotonate hydroxyl groups and facilitate alkylation or sulfonation .

- Sulfonation : Ethylsulfonyl groups are introduced via oxidation of ethylsulfanyl intermediates. For example, 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane oxidizes sulfanyl (-S-) to sulfonyl (-SO₂-) groups at low temperatures (e.g., 273 K), followed by purification via column chromatography .

- Nitro Group Placement : Nitration is achieved using nitric acid or acetyl nitrate under controlled conditions to ensure regioselectivity at the 5-position.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H and ¹³C NMR identify substituent positions and confirm the dihydrobenzofuran scaffold. For example, the ethylsulfonyl group shows characteristic downfield shifts for methylene protons adjacent to the sulfone .

- ¹⁹F NMR (if fluorinated analogs are synthesized) resolves halogen-related electronic effects .

- X-ray Crystallography : Essential for unambiguous structural confirmation, especially to resolve stereochemistry in dihydrobenzofuran derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Advanced: How does the nitro group at the 5-position influence the compound’s reactivity in further functionalization?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions and stabilizing intermediates via resonance.

- Experimental Design :

- Electrophilic Aromatic Substitution (EAS) : Use nitration or halogenation reactions to probe positional reactivity. Monitor regioselectivity via HPLC or LC-MS .

- Reduction Studies : Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro to amine, altering electronic properties. Track changes via UV-Vis spectroscopy to assess electronic effects .

- Contradiction Analysis : Discrepancies in reported reactivity (e.g., unexpected para-substitution) may arise from steric hindrance or solvent effects. Computational modeling (DFT) can reconcile experimental vs. theoretical outcomes .

Advanced: What strategies address contradictory data in environmental stability studies?

Methodological Answer:

- Degradation Pathways :

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 25–60°C. Analyze degradation products via GC-MS or HPLC to identify hydrolysis-sensitive bonds (e.g., sulfonyl or nitro groups) .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor decomposition using time-resolved spectroscopy. Compare with computational predictions of bond dissociation energies .

- Data Reconciliation : Use kinetic modeling (e.g., pseudo-first-order kinetics) to resolve discrepancies between lab-scale and environmental half-lives. Cross-validate with isotope-labeling studies .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Parameter Screening :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) vs. ethereal solvents (THF) to balance solubility and reaction rate .

- Catalyst Loading : Vary NaH or mCPBA concentrations to minimize side reactions (e.g., over-oxidation).

- Scale-Up Challenges :

- Heat Management : Use flow chemistry for exothermic steps (e.g., sulfonation) to improve safety and yield .

- Purification : Replace column chromatography with recrystallization (e.g., acetone/hexane) for cost-effective scalability .

Advanced: What computational methods validate the electronic effects of substituents in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to predict sites for nucleophilic/electrophilic attacks .

- Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to assess electron-withdrawing/donating effects .

- Molecular Dynamics (MD) : Simulate solvation effects on conformation (e.g., dihydrobenzofuran ring puckering) to explain solvent-dependent reactivity .

Advanced: How can researchers resolve ambiguities in stereochemical assignments?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configurations .

- X-ray Crystallography : Refine crystal structures with riding models for hydrogen atoms to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.